molecular formula C21H16N2O4 B7458774 4-{[2-(BENZOYLAMINO)BENZOYL]AMINO}BENZOIC ACID

4-{[2-(BENZOYLAMINO)BENZOYL]AMINO}BENZOIC ACID

Cat. No.: B7458774
M. Wt: 360.4 g/mol
InChI Key: FKZMKYLPJCPWDZ-UHFFFAOYSA-N
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Description

4-{[2-(BENZOYLAMINO)BENZOYL]AMINO}BENZOIC ACID is an organic compound with the molecular formula C22H18N2O4 It is known for its unique structure, which includes benzoylamino and benzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(BENZOYLAMINO)BENZOYL]AMINO}BENZOIC ACID typically involves the reaction of benzoyl chloride with 2-aminobenzoic acid, followed by further reactions to introduce the benzoylamino group. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-{[2-(BENZOYLAMINO)BENZOYL]AMINO}BENZOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products Formed

The major products formed from these reactions include quinones, amines, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-{[2-(BENZOYLAMINO)BENZOYL]AMINO}BENZOIC ACID has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[2-(BENZOYLAMINO)BENZOYL]AMINO}BENZOIC ACID is unique due to its specific combination of benzoylamino and benzoic acid groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit viral replication sets it apart from other similar compounds .

Properties

IUPAC Name

4-[(2-benzamidobenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4/c24-19(14-6-2-1-3-7-14)23-18-9-5-4-8-17(18)20(25)22-16-12-10-15(11-13-16)21(26)27/h1-13H,(H,22,25)(H,23,24)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZMKYLPJCPWDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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